molecular formula C31H44N4S2 B11082215 1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]

1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]

Cat. No.: B11082215
M. Wt: 536.8 g/mol
InChI Key: YLFCYEBBHFMEGE-UHFFFAOYSA-N
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Description

N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA is a complex organic compound featuring multiple functional groups, including thiourea and dimethylaniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 2,6-dimethylaniline with carbothioyl chloride to form an intermediate, which is then reacted with a cyclohexylamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-N-(2,6-DIMETHYLPHENYL)THIOUREA is unique due to its complex structure, which allows for multiple functional interactions and applications. Its combination of thiourea and dimethylaniline groups provides distinct chemical properties that are not present in simpler analogs.

Properties

Molecular Formula

C31H44N4S2

Molecular Weight

536.8 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[4-[[4-[(2,6-dimethylphenyl)carbamothioylamino]cyclohexyl]methyl]cyclohexyl]thiourea

InChI

InChI=1S/C31H44N4S2/c1-20-7-5-8-21(2)28(20)34-30(36)32-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)33-31(37)35-29-22(3)9-6-10-23(29)4/h5-10,24-27H,11-19H2,1-4H3,(H2,32,34,36)(H2,33,35,37)

InChI Key

YLFCYEBBHFMEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2CCC(CC2)CC3CCC(CC3)NC(=S)NC4=C(C=CC=C4C)C

Origin of Product

United States

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